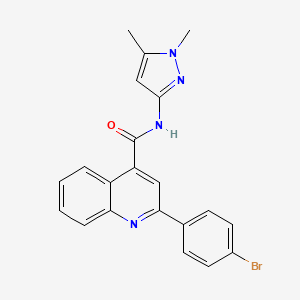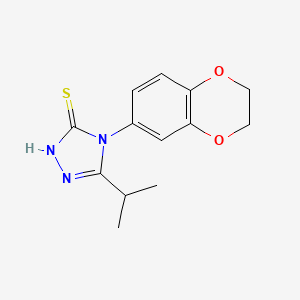
2-(4-bromophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide
Overview
Description
2-(4-bromophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a bromophenyl group, a dimethylpyrazolyl group, and a quinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached via a condensation reaction between a hydrazine derivative and a diketone.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the pyrazolyl or quinoline moieties using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the bromophenyl group or the quinoline ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Applications in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide: Similar structure with a methyl group instead of bromine.
2-(4-fluorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-(4-bromophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(1,5-dimethylpyrazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O/c1-13-11-20(25-26(13)2)24-21(27)17-12-19(14-7-9-15(22)10-8-14)23-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFEQJSXDQSAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-chlorobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4275251.png)
![5-[(4-chlorophenoxy)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4275256.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4275264.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4275267.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4275281.png)
![2-[(3-bromophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4275287.png)
![2-(3-chlorophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4275299.png)

![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4275313.png)
![8-chloro-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4275316.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B4275331.png)
![2-(4-ethoxyphenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4275341.png)
![6-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4275353.png)
